Acetamide,N-(1E)-1-allyl-N-2-thienyl-
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Overview
Description
Acetamide, N-(1E)-1-allyl-N-2-thienyl- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an allyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1E)-1-allyl-N-2-thienyl- can be achieved through several synthetic routes. One common method involves the reaction of allylamine with 2-thiophenecarboxylic acid to form the corresponding amide. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-(1E)-1-allyl-N-2-thienyl- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1E)-1-allyl-N-2-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The allyl and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, N-(1E)-1-allyl-N-2-thienyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-(1E)-1-allyl-N-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler amide with a similar acetamide group but lacking the allyl and thienyl groups.
N,N-Dimethylacetamide (DMA): A related compound with two methyl groups attached to the nitrogen atom instead of the allyl and thienyl groups.
Thiophene derivatives: Compounds containing the thiophene ring, which may exhibit similar chemical reactivity.
Uniqueness
Acetamide, N-(1E)-1-allyl-N-2-thienyl- is unique due to the presence of both allyl and thienyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-[(E)-prop-1-enyl]-N-thiophen-2-ylacetamide |
InChI |
InChI=1S/C9H11NOS/c1-3-6-10(8(2)11)9-5-4-7-12-9/h3-7H,1-2H3/b6-3+ |
InChI Key |
FYWKCUZPSUMHBI-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C=C/N(C1=CC=CS1)C(=O)C |
Canonical SMILES |
CC=CN(C1=CC=CS1)C(=O)C |
Origin of Product |
United States |
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